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Introduction

Erbium silicide (ErSi2) is a metallic rare-earth silicide that has garnered significant interest for
its applications in microelectronics and optoelectronics. When grown on a silicon substrate,
particularly Si(111), it forms a hexagonal crystal structure with a good lattice match, enabling
the formation of high-quality epitaxial films. These films are utilized as low-resistance contacts
in CMOS devices, Schottky barrier detectors for infrared applications, and as templates for
one-dimensional nanowire growth.[1][2]

Molecular Beam Epitaxy (MBE) is a thin-film deposition technique that occurs in an ultra-high
vacuum (UHV) environment (10-8 to 10~22 Torr), allowing for the growth of high-purity, single-
crystal (epitaxial) layers.[3][4] Its slow deposition rate and the use of in-situ monitoring tools like
Reflection High-Energy Electron Diffraction (RHEED) provide precise control over film
thickness, composition, and crystal quality at the atomic level.[4] This document provides
detailed protocols for the MBE growth of erbium silicide films and nanowires, along with key
characterization data.

Key Growth Parameters and Film Properties

The quality and morphology of the resulting erbium silicide films are highly dependent on the
MBE growth parameters. The data below, compiled from various studies, summarizes the
typical conditions and outcomes.
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Table 1: Summary of MBE Growth Parameters for Erbium Silicide

Growth
Parameter Value Range Substrate Reference
Method
) Solid Phase
Base Pressure <5 x 1071° Torr Si(111) ] [5]
Epitaxy
Room
] Solid Phase
Substrate Temp. Temperature (for  Si(111) ] [5]
-~ Epitaxy
deposition)
300 °C (for ) Solid Phase
Substrate Temp. ] o Si(111) _ [5]
interdiffusion) Epitaxy
_ Reactive
Substrate Temp. 600 - 750 °C Si(001) - [6]
Deposition
Post-Anneal ] Solid Phase
800 - 900 °C Si(111) . [5]
Temp. Epitaxy
- Erbium
Deposition ] ] .
(evaporation), Si(111) Co-deposition [7]
Sources -
Silicon
] ) 0.5nm-40 nm ] Solid Phase
Film Thickness Si(111) ) [5]
(400 A) Epitaxy

- < 3000 nm/hour
Deposition Rate ) N/A General MBE [3][4]
(typical for MBE)

Table 2: Characterization Data for MBE-Grown Erbium Silicide Films
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Property Measurement Value Film Details Reference

RBS Channeling 20-40 hick
-40 nm thic

Crystal Quality Minimum Yield 2% - 3% ] ) [5]
] film on Si(111)
(Xx_min)

RBS Channeling 10 nm thick film

Crystal Qualit Minimum Yield 4% 5

Y Q y ) on Si(111) Bl
(x_min)

Crystal Structure  LEED / XRD Hexagonal ErSi2 Film on Si(111) [5]

Grown at 600—
Morphology STM / AFM Nanowires 650 °C on [6]
Si(001)

Grown at 700—
Morphology STM / AFM Nanoislands 750 °C on [6]
Si(001)

Experimental Protocols

The following sections detail the step-by-step procedures for substrate preparation, MBE
growth, and characterization of erbium silicide.

High-quality epitaxial growth requires an atomically clean and ordered substrate surface.
o Ex-situ Chemical Cleaning (RCA Clean):

SC-1 Clean: Immerse the Si(111) wafer in a solution of H20O:H202:NH4OH (5:1:1 ratio) at
75-80 °C for 10 minutes to remove organic contaminants.

[e]

[e]

Deionized (DI) Water Rinse: Thoroughly rinse the wafer in a DI water cascade.

SC-2 Clean: Immerse the wafer in a solution of H20:H202:HCI (6:1:1 ratio) at 75-80 °C for
10 minutes to remove metallic impurities.

o

DI Water Rinse: Rinse the wafer again in a DI water cascade.

o
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o Oxide Formation: Dip the wafer in a solution to grow a thin, protective chemical oxide
layer.[8]

o Final Rinse & Dry: Perform a final DI water rinse and dry the wafer using high-purity
nitrogen gas.

e In-situ Thermal Deoxidation:
o Immediately load the cleaned wafer into the MBE system's load-lock chamber.
o Transfer the wafer into the main UHV growth chamber.

o Heat the substrate to a temperature sufficient to desorb the protective oxide layer (e.g.,
~1000 °C for Si).[8]

o Monitor the surface reconstruction using RHEED. A sharp, streaky pattern indicates a
clean, atomically ordered surface ready for growth.

This method involves depositing erbium onto the substrate at room temperature, followed by a
high-temperature anneal to form the silicide.

e Substrate Preparation: Prepare the Si(111) substrate as described in Protocol 1.
e Cool Down: Cool the substrate to room temperature.
e Erbium Deposition:
o Heat the erbium effusion cell to its target temperature for the desired deposition rate.
o Open the shutter to the erbium cell to begin deposition on the Si(111) substrate.
o Deposit the desired thickness of erbium metal (e.g., 10-20 nm).
o Post-Growth Annealing:
o Close the erbium shutter.

o Ramp up the substrate temperature to 800-900 °C.[5]
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o Hold at the annealing temperature for 10-20 minutes to allow the erbium to react with the
silicon and form an epitaxial ErSiz film. The interdiffusion process can begin at
temperatures as low as 300 °C.[5]

o Monitor the RHEED pattern during annealing; the pattern will transition, indicating the
formation of the hexagonal silicide.[5]

e Cool Down: Cool the substrate to room temperature before removing it from the MBE
system.

This method involves simultaneously depositing both erbium and silicon to form the silicide
directly.

e Substrate Preparation: Prepare the Si(111) substrate as described in Protocol 1.

o Set Growth Temperature: Heat the substrate to the desired growth temperature (e.g., 600-
700 °C).

e Source Deposition:
o Heat both the erbium and silicon effusion cells to achieve the desired flux rates.

o Set the flux rates to achieve a stoichiometric ratio of approximately 1:2 (Er:Si) for ErSiz
formation.[7]

o Simultaneously open the shutters for both the erbium and silicon sources.

o Growth Monitoring: Monitor the growth in real-time using the RHEED pattern to ensure
continuous, monocrystalline film formation.[7]

e Termination: Close both shutters once the desired film thickness is achieved.

e Cool Down: Cool the substrate to room temperature before removal.

Visualization of Workflows and Relationships
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Figure 1: Experimental workflow for MBE growth and characterization of erbium silicide.
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Figure 2: Logical relationship between MBE parameters and ErSiz film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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